![molecular formula C21H15NO5S B2469962 3-(4-氧代-4H-色烯-3-羧酰胺基)苯并[b]噻吩-2-羧酸乙酯 CAS No. 477556-42-6](/img/no-structure.png)

3-(4-氧代-4H-色烯-3-羧酰胺基)苯并[b]噻吩-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

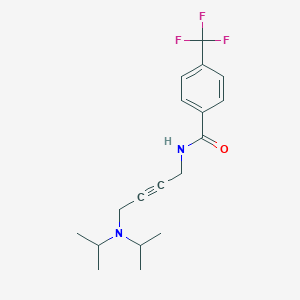

“Ethyl 4-oxo-4H-chromene-3-carboxylate” is a chemical compound with the linear formula C12H10O4 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . “Benzo[b]thiophene, 2-ethyl-” is another compound with the formula C10H10S .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-oxo-4H-chromene-3-carboxylate” can be represented by the SMILES string O=C1C(C=CC=C2)=C2OC=C1C(OCC)=O . The molecular structure of “Benzo[b]thiophene, 2-ethyl-” is represented by the InChI string InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 .

Physical and Chemical Properties Analysis

The average mass of “Ethyl 4-oxo-4H-chromene-3-carboxylate” is 218.205 Da . The average mass of “Benzo[b]thiophene, 2-ethyl-” is 162.251 Da .

科学研究应用

杂环合成

4-氧代-4H-色烯-3-羧酸乙酯是一种合成杂环化合物的重要构建块。研究人员已经利用它来制备吡啶和色烯衍生物。 值得注意的是,这些反应无需使用有毒溶剂,使其成为一种绿色环保的方法 .

生物活性支架

色烯骨架因其多样的生物活性而备受关注。功能化的4H-色烯表现出细胞增殖抑制、凋亡诱导和认知改善等特性。 研究人员探索了对4-氧代-4H-色烯-3-羧酸乙酯的修饰,以创建新的生物活性分子 .

抗癌剂

4-氧代-4H-色烯-3-羧酸乙酯衍生物具有作为抗癌剂的潜力。研究人员已经使用这种骨架合成了化合物,旨在开发针对癌细胞的有效治疗方法。 这些努力涉及结构修饰以增强效力和选择性 .

金属络合剂

4-氧代-4H-色烯-3-羧酸乙酯中的羧酸基团使其能够与金属离子形成络合物。这些络合物在催化、材料科学和配位化学中有着应用。 研究人员正在研究它们的稳定性、反应性和潜在的工业用途 .

催化

4-氧代-4H-色烯-3-羧酸乙酯衍生物在各种反应中充当可重复使用的催化剂。例如,它们参与一锅多组分途径,无需使用危险溶剂。 研究人员正在探索它们在有机合成中的催化效率和多功能性 .

药物发现

鉴于色烯衍生物具有令人鼓舞的生物活性,科学家们正在探索4-氧代-4H-色烯-3-羧酸乙酯作为药物发现的起点。 合理的修饰可以导致在各种疾病中具有治疗潜力的新型化合物 .

作用机制

Target of Action

Compounds with a similar chromenopyridine nucleus have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .

Mode of Action

It is known that chromenones, a class of compounds to which this molecule belongs, are known for their reactions with nucleophilic reagents . These reactions often involve the opening of the pyran ring and the formation of new heterocyclic systems .

Action Environment

It is known that the reactions of similar compounds proceed under mild conditions (ethanol, room temperature), suggesting that the compound could potentially be stable under a variety of environmental conditions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate involves the condensation of 4-hydroxycoumarin with 2-aminothiophenol to form 4-(2-aminothiophenyl)-2H-chromen-2-one. This intermediate is then reacted with 3-nitrobenzoyl chloride to form 3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one. Reduction of the nitro group with iron powder and acetic acid yields 3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one, which is then reacted with ethyl 2-bromo-3-oxobenzoate to form ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate.", "Starting Materials": [ "4-hydroxycoumarin", "2-aminothiophenol", "3-nitrobenzoyl chloride", "iron powder", "acetic acid", "ethyl 2-bromo-3-oxobenzoate" ], "Reaction": [ "4-hydroxycoumarin + 2-aminothiophenol -> 4-(2-aminothiophenyl)-2H-chromen-2-one", "4-(2-aminothiophenyl)-2H-chromen-2-one + 3-nitrobenzoyl chloride -> 3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one", "3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one + iron powder + acetic acid -> 3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one", "3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one + ethyl 2-bromo-3-oxobenzoate -> ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate" ] } | |

CAS 编号 |

477556-42-6 |

分子式 |

C21H15NO5S |

分子量 |

393.41 |

IUPAC 名称 |

ethyl 3-[(4-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C21H15NO5S/c1-2-26-21(25)19-17(13-8-4-6-10-16(13)28-19)22-20(24)14-11-27-15-9-5-3-7-12(15)18(14)23/h3-11H,2H2,1H3,(H,22,24) |

InChI 键 |

YJTWDOOIFOBAGB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)

![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)

![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)

![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)